![molecular formula C25H23N3O B2716496 1-benzyl-4-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-2-one CAS No. 847396-41-2](/img/structure/B2716496.png)
1-benzyl-4-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature .Scientific Research Applications
- Synthesis : A series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues were synthesized via click chemistry between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Activity : Most of these compounds exhibited good-to-excellent antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). Notably, compound 7b showed potency against B. subtilis, and compounds 4h and 4i were comparable to fluconazole against A. niger .
- Derivatives : Some derivatives of 1-benzyl-1H-1,2,3-triazole were found to exert inhibitory actions against Mycobacterium tuberculosis H37Rv .
- Induction of Apoptosis : A specific compound incorporating the 1-benzyl-1H-1,2,3-triazole moiety induced apoptosis in BT-474 breast cancer cells. This compound inhibited colony formation in a concentration-dependent manner .
- Binding Mode : Compound 7b (from the antimicrobial study) was investigated for its binding mode into the active site of E. coli topoisomerase II DNA gyrase B .
- 1,4-Disubstituted 1,2,3-Triazoles : These compounds are stable and serve as surrogates for peptide bonds. They exhibit a broad range of pharmacological activities, including antimicrobial effects .
Antimicrobial Activity
Antitubercular Potential
Anticancer Research
Molecular Modeling and Drug Target Interaction
Biological Stability and Pharmacological Potential
Future Directions
The future directions for research on “1-benzyl-4-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-2-one” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Benzimidazole derivatives, in particular, are known for their broad range of chemical and biological properties, making them an important focus in the development of new drugs .
properties
IUPAC Name |
1-benzyl-4-(1-benzylbenzimidazol-2-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c29-24-15-21(18-27(24)16-19-9-3-1-4-10-19)25-26-22-13-7-8-14-23(22)28(25)17-20-11-5-2-6-12-20/h1-14,21H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYQKLAESVUCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(1-benzylbenzimidazol-2-yl)pyrrolidin-2-one |
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